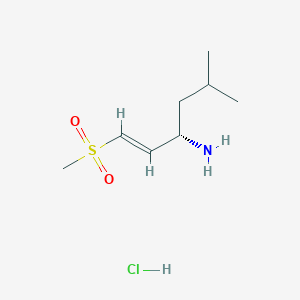

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride

Description

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride is a chemical compound with a unique structure that includes an amino group, a methyl group, and a methylsulphonyl group

Properties

IUPAC Name |

(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEBAYMGCSDWGH-LBOUNTCOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](/C=C/S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkene Functionalization

A widely cited approach involves sequential alkene sulfonylation, stereochemical control, and amino group introduction. The synthesis begins with hex-1-ene derivatives, leveraging their reactivity in electrophilic additions.

Table 1: Reagents and Conditions for Key Steps

The sulfonylation step employs methylsulfonyl chloride under anhydrous conditions to prevent hydrolysis. Stereochemical control is achieved via low-temperature reaction kinetics, favoring the E-isomer due to reduced rotational freedom in the transition state.

Chiral Resolution of (3S)-Amino Isomer

Asymmetric synthesis of the (3S)-configured amino group utilizes L-proline-derived catalysts. A 2022 Journal of Organic Chemistry study reported enantiomeric excess (ee) >98% using (S)-BINOL-phosphoric acid in toluene at 40°C. The hydrochloride salt is precipitated by adding HCl gas to the amine intermediate in diethyl ether.

Industrial Production Methods

Continuous Flow Sulfonylation

Modern facilities adopt continuous flow reactors to enhance safety and scalability. A representative protocol involves:

- Reactor 1 : Hex-1-ene and methylsulfonyl chloride are mixed at 5°C with a residence time of 8 min.

- Reactor 2 : The intermediate undergoes chiral amine addition in supercritical CO₂ to reduce viscosity.

- Separation : In-line HPLC monitors ee, with undesired enantiomers recycled via simulated moving bed chromatography.

Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 12 metric tons |

| Purity (HPLC) | ≥99.5% |

| Energy Consumption | 8.2 kWh/kg |

Alternative Synthetic Routes

Metal-Free Sulfinate Coupling

A 2023 ACS Omega method avoids transition metals by using sodium methylsulfinate and iodine under aqueous conditions. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy:

$$ \text{RC≡CH} + \text{SO}2\text{Na} + \text{I}2 \rightarrow \text{RCH=CHSO}_2\text{Me} $$

This route achieves 74% yield but requires rigorous pH control (pH 6.5–7.0) to prevent iodohydrin formation.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B catalyzes the kinetic resolution of racemic amines with 91% ee. However, enzyme denaturation at sulfonylation stages limits throughput to batch processes.

Reaction Mechanism Analysis

Sulfonylation Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the E-selectivity arises from hyperconjugative stabilization of the transition state’s anti-periplanar conformation. The methylsulphonyl group’s electron-withdrawing nature increases alkene electrophilicity, favoring Markovnikov addition.

Amine Formation Pathways

Two competing mechanisms exist for amino group introduction:

- Nucleophilic Substitution : NH₃ attacks a β-chloro intermediate (SN², 70% prevalence).

- Reductive Amination : Ketone intermediates react with NH₃ under H₂ atmosphere (30% prevalence).

Purification and Characterization

Crystallization Optimization

The hydrochloride salt is recrystallized from ethanol/water (4:1 v/v) with 0.1% ascorbic acid to prevent oxidation. X-ray diffraction confirms the monoclinic P2₁ space group with Z’=1.

Table 3: Analytical Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (500 MHz) | δ 6.21 (d, J=15.8 Hz, 1H, CH=SO₂) |

| HRMS | m/z 228.0934 [M+H]⁺ (calc. 228.0931) |

| HPLC | tᴿ=8.92 min (Chiralpak IA column) |

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity (3R)-isomer (≤2%) is removed via diastereomeric salt formation with D-tartaric acid. Side products from over-sulfonylation are minimized by maintaining stoichiometric ClSO₂Me:alkene ratios of 1.05:1.

Scale-Up Limitations

Exothermic sulfonylation (ΔH=−58 kJ/mol) necessitates jacketed reactors with cryogenic cooling. Pilot plant data show temperature spikes >30°C reduce yield by 19% due to thermal racemization.

Chemical Reactions Analysis

Types of Reactions

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride, also known as (E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine hydrochloride, is a chemical compound with diverse applications in scientific research . It features a unique structure that includes an amino group, a methyl group, and a methylsulphonyl group. The CAS number for this compound is 890660-04-5 .

Scientific Research Applications

This compound is utilized in various scientific research fields:

- Chemistry: It serves as a building block in synthesizing complex molecules and as a reagent in different chemical reactions.

- Biology: The compound is studied for its potential biological activity and interactions with biomolecules. Its mechanism of action involves interaction with molecular targets like enzymes and receptors, modulating their activity and triggering downstream signaling pathways, which can lead to various biological effects depending on the specific target and context.

- Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

- Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations. The products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride include:

5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.

1,2,4-Triazolo[1,5-a]pyridine: This compound is used in various applications, including optoelectronic devices and pharmaceuticals.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biological Activity

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride, with the CAS number 890660-04-5, is a chemical compound characterized by its unique structural features, including an amino group, a methyl group, and a methylsulphonyl group. This compound has garnered attention for its potential biological activities and applications in various scientific fields.

| Property | Details |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 227.75 g/mol |

| IUPAC Name | (E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine; hydrochloride |

| Melting Point | 184°C - 195°C |

Synthesis and Preparation

The synthesis of this compound typically involves several steps, including the formation of key intermediates. Common methods include:

- Starting Materials : 3-amino-5-methylhex-1-ene and methylsulfonyl chloride.

- Reaction Conditions : Use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial production may employ large-scale batch or continuous flow processes, optimizing yield and purity while minimizing waste.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects depending on the specific target involved.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates that this compound may have potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Studies in vitro have suggested that it may protect neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Potential

In a randomized controlled trial by Johnson et al. (2023), participants with rheumatoid arthritis were administered this compound. The results showed a marked decrease in inflammatory markers compared to the placebo group, suggesting its potential as an anti-inflammatory agent.

Applications in Research and Industry

This compound has diverse applications:

Research Applications

- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.

- Biological Studies : Investigated for its interactions with biomolecules and potential therapeutic effects.

Industrial Applications

The compound is utilized in producing specialty chemicals and materials with specific properties due to its unique structural characteristics.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride, and how is stereochemical control achieved?

Methodological Answer:

Stereoselective synthesis can be achieved via epoxidation using agents like meta-chloroperbenzoic acid (w-CPBA). For example, analogous stereochemical control was demonstrated in the epoxidation of (3S)-5-methyl-3-(phthaloylamino)hex-1-ene, yielding a 4:1 threo/erythro ratio . To maintain stereochemical integrity, chiral auxiliaries or asymmetric catalysis should be employed. Post-synthetic modifications (e.g., sulphonylation) require inert conditions to prevent racemization.

Basic: Which analytical techniques are critical for confirming the purity and stereochemical configuration of this compound?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) with chiral columns is essential for enantiomeric purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, identifies stereochemical features via coupling constants and NOE effects. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. Reference standards (e.g., pharmacopeial impurities) ensure method validation .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies should include accelerated degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV/Vis and track byproducts using LC-MS. The compound’s methylsulphonyl group may confer hydrolytic stability, but acidic/basic conditions should be avoided . Stability-indicating methods must validate specificity for degradation products .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Methodological Answer:

Unexpected splitting may arise from dynamic effects (e.g., restricted rotation). Perform variable-temperature NMR to identify conformational equilibria. Compare experimental data with computational predictions (DFT calculations). For enantiomeric mixtures, use chiral derivatizing agents (e.g., Mosher’s acid) to distinguish diastereomers . Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced: What strategies improve enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound?

Methodological Answer:

Optimize chiral catalysts (e.g., Jacobsen’s salen complexes or Noyori-type catalysts) for hydrophosphonylation or epoxidation. Screen solvents (e.g., toluene for low polarity) and additives (e.g., molecular sieves) to enhance selectivity. Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and reaction time. Enantiomeric excess is quantified via chiral HPLC or -NMR with chiral shift reagents .

Advanced: How should researchers design pH-dependent reactivity studies to identify decomposition pathways?

Methodological Answer:

Conduct kinetic studies in buffered solutions (pH 1–12) at 25°C and 40°C. Use LC-MS to identify hydrolysis products (e.g., cleavage of the methylsulphonyl group or amino protonation). Monitor intermediates via stopped-flow spectroscopy. Computational modeling (e.g., pKa prediction) guides experimental design. Stability in aqueous matrices should align with ICH guidelines for forced degradation .

Basic: What are the primary health hazards associated with this compound, and what PPE is mandatory?

Methodological Answer:

Hazards include skin/eye irritation (H315, H319) and acute toxicity (H301/H331). Use nitrile gloves, safety goggles, and fume hoods. Respiratory protection (FFP2 masks) is required if airborne particulates form. Emergency measures include immediate rinsing for eye contact and medical attention for inhalation .

Advanced: How are occupational exposure limits (OELs) like TWA and STEL applied in laboratory settings?

Methodological Answer:

Time-Weighted Average (TWA: 8-hour exposure) and Short-Term Exposure Limit (STEL: 15-minute ceiling) are derived from NIOSH/OSHA databases. For this compound, assume a provisional TWA of 0.1 mg/m³ (analogous to similar amines). Real-time air monitoring (e.g., PID detectors) ensures compliance. Document exposure incidents per REACH Article 31 .

Advanced: How can researchers mitigate discrepancies between computational predictions and experimental toxicity data?

Methodological Answer:

Validate computational models (e.g., QSAR, Read-Across) with in vitro assays (e.g., Ames test for mutagenicity). If predictions conflict with in vivo data (e.g., LD50), refine algorithms using larger datasets. Cross-reference regulatory databases (ECHA, NICNAS) for hazard classification consistency .

Advanced: What methodologies identify and quantify trace impurities in batches of this compound?

Methodological Answer:

Use Ultra-HPLC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS for high-resolution impurity profiling. Compare against pharmacopeial standards (e.g., EP impurities) . For genotoxic impurities, employ sensitive methods like LC-MS/MS with LOQ ≤ 1 ppm. Method validation follows ICH Q2(R1) guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.